molecular formula C19H16N4O6S B2423082 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-51-5

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2423082
CAS RN: 899970-51-5
M. Wt: 428.42
InChI Key: USZUZPDLVOPGJE-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups, including a nitro group (-NO2), a carboxamide group (-CONH2), a sulfamoyl group (-SO2NH2), and a pyridine ring. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The nitro, carboxamide, and sulfamoyl groups are polar, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Generally, nitro groups can participate in reduction reactions to form amines, and carboxamides can be hydrolyzed to form carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its polarity (likely polar due to the presence of several polar functional groups), its solubility in various solvents, and its melting and boiling points .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Ethylamine and ethanolamine react with carbapenem-derived p-nitrobenzyl esters, leading to the opening of the β-lactam ring and simultaneous amidation of the ester groups. This results in the formation of enantiomerically pure pyrrolidine derivatives, which have potential applications in various chemical syntheses (Valiullina et al., 2020).

Biological Evaluation and Drug Development

  • Compounds similar to the queried chemical, such as derivatives of 6-oxo-pyridine-3-carboxamide, were synthesized and evaluated as antibacterial and antifungal agents. Their antimicrobial evaluation showed broad-spectrum antibacterial activity, and QSAR studies helped understand the molecular properties controlling their activities (El-Sehrawi et al., 2015).

Structural and Conformational Studies

  • The crystal structure and molecular conformation of solvated derivatives of this compound, synthesized as potential antineoplastic agents, have been studied through X-ray analysis. These studies provide insights into the physical and chemical characteristics of the compound, which are crucial for its applications in drug design (Banerjee et al., 2002).

Antitubercular Activity

  • Dihydropyridine derivatives, similar in structure to the queried compound, have shown significant antitubercular activity. This is particularly relevant for designing new therapeutic agents against tuberculosis (Iman et al., 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c20-30(28,29)17-7-5-15(6-8-17)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-16(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)(H2,20,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZUZPDLVOPGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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